Bienvenue dans la boutique en ligne BenchChem!

(R)-2-(4-Cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)propionic acid

Chiral Resolution Enantiomeric Excess Synthetic Intermediate

CAS 745053-49-0 is the definitive (R)-stereoisomer acid for manufacturing PSN-GK1, a clinical-phase glucokinase activator. Unlike racemic mixtures (CAS 745052-93-1), only this (R)-enantiomer delivers the correct pharmacodynamic profile. Procurement of high-ee (>99% ee) material ensures downstream API meets ICH Q7 chiral purity standards, eliminating batch failure risks during GMP campaigns. As documented in J. Med. Chem. 2008 and US2008/9465 A1, this acid serves as the validated starting material for Phase I/II clinical supplies. Its free carboxylic acid form also enables formation of novel crystalline salts for IP development. No interchangeable analogs exist.

Molecular Formula C17H22O5S
Molecular Weight 338.4 g/mol
CAS No. 745053-49-0
Cat. No. B1600944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(4-Cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)propionic acid
CAS745053-49-0
Molecular FormulaC17H22O5S
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)C2=CC=C(C=C2)C(CC3CCOCC3)C(=O)O
InChIInChI=1S/C17H22O5S/c18-17(19)16(11-12-7-9-22-10-8-12)13-1-3-14(4-2-13)23(20,21)15-5-6-15/h1-4,12,15-16H,5-11H2,(H,18,19)/t16-/m1/s1
InChIKeyIMDSBCGXPMSCCM-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide to (R)-2-(4-Cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)propionic acid (CAS 745053-49-0): A Key Chiral Intermediate for Glucokinase Activator Synthesis


The compound (R)-2-(4-Cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)propionic acid (CAS 745053-49-0) is a specialized chiral carboxylic acid featuring a cyclopropanesulfonylphenyl group and a tetrahydropyran-4-yl substituent [1]. It serves as a critical synthetic intermediate in the preparation of potent glucokinase activators (GKAs), most notably the antidiabetic agent PSN-GK1 [2]. Its defined (R)-stereochemistry is essential for the downstream synthesis of enantiomerically pure amide drugs, distinguishing it from racemic mixtures and other in-class analogs [3].

Why Generic Substitution is Not Feasible for CAS 745053-49-0: Stereochemical Specificity and Synthetic Utility


Simple substitution with racemic or achiral analogs is impossible for this compound because its value is intrinsically tied to its specific (R)-enantiomeric form, which is mandatory for producing the clinically evaluated drug candidate PSN-GK1 [1]. The (R)-stereocenter at the 2-position of the propionic acid dictates the biological activity of the final amide product; the corresponding (S)-enantiomer or racemic mixture (CAS 745052-93-1) cannot serve as a interchangeable starting material for pharmaceutical synthesis . Furthermore, structurally similar sulfonylphenyl acids with different cycloalkyl groups (e.g., cyclobutyl) lead to distinct pharmacodynamic profiles in the final drug molecule, making CAS 745053-49-0 a non-commodity, application-specific building block [2].

Quantitative Differentiation Evidence for (R)-2-(4-Cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)propionic acid


Enantiomeric Purity and Chiral Resolution Performance vs. Racemate (CAS 745052-93-1)

The target (R)-enantiomer (CAS 745053-49-0) is documented to achieve >98% enantiomeric excess (ee) in synthesis, while the racemate (CAS 745052-93-1) has inherently 0% ee . This high chiral purity is crucial because the final GKA drug candidate PSN-GK1 requires the (2R)-stereochemistry for optimal glucokinase activation [1]. Using the racemate would necessitate additional, costly chiral separation steps and would yield the inactive (S)-enantiomer as waste.

Chiral Resolution Enantiomeric Excess Synthetic Intermediate

Downstream Drug Potency: Indirect Link to PSN-GK1 Glucokinase Activation vs. Structurally Similar GKA Precursors

This acid is the direct precursor to PSN-GK1, which is one of the most potent glucokinase activators reported, with an EC50 of 130 nM for human glucokinase activation at 5 mmol/L glucose [1]. In contrast, an analog where the cyclopropanesulfonyl group is replaced by a cyclobutylsulfonyl group (as noted in EP1594867B1 [2]) yields a final amide with significantly lower potency. The difference lies in the sulfonyl substituent size; the cyclopropane ring provides an optimal fit for the GK allosteric site, whereas the larger cyclobutyl ring diminishes activation potential [2].

Glucokinase Activator EC50 PSN-GK1

Synthetic Yield Advantage in Industrial Patents vs. Related Sulfonamides

The patent literature for glucokinase activator synthesis demonstrates a high-yielding coupling of this specific acid with 2-amino-5-fluorothiazole to form PSN-GK1 in ~91% yield, as reported in US2008/9465 A1 [1]. Alternative acids, such as those with pyridine sulfone groups, require more forcing conditions and show lower coupling efficiency (~70-80%) [2]. The cyclopropanesulfonylphenyl acid thus offers a process chemistry advantage.

Synthetic Yield Patent Synthesis Process Chemistry

Key Application Scenarios for Sourcing (R)-2-(4-Cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)propionic acid


Late-Stage Intermediate for GMP Synthesis of PSN-GK1 for Clinical Trials

Procurement of high-ee (R)-acid ensures the final API meets regulatory chiral purity standards (>99% ee). The compound's established synthetic utility, as documented in the J. Med. Chem. 2008 paper [1] and patent US2008/9465 A1 [2], makes it the definitive starting material for GMP campaigns to produce PSN-GK1 for Phase I/II clinical trials, eliminating the risk of batch failure due to chiral impurity.

Structure-Activity Relationship (SAR) Studies on Glucokinase Activators

Medicinal chemistry teams can use this acid as a central scaffold to synthesize diverse amide libraries for SAR studies, as described in EP1594867B1 [1]. Its high and reliable yield in amide bond formation allows for efficient parallel synthesis, enabling rapid exploration of the heteroaryl amide portion to identify backup GKAs with superior pharmacokinetic profiles.

Development of Proprietary Crystalline Salt Forms

As a free carboxylic acid, this compound can form crystalline salts with various pharmaceutically acceptable bases. The patent literature, including the crystallization of related (R)-propionamides [1], suggests this acid is a valuable starting point for developing novel, patentable crystalline forms of GKA drug candidates with optimized solubility and bioavailability.

Quote Request

Request a Quote for (R)-2-(4-Cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.